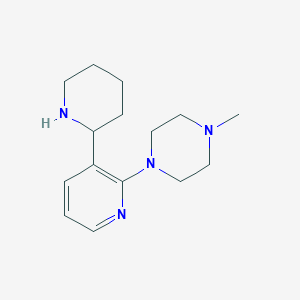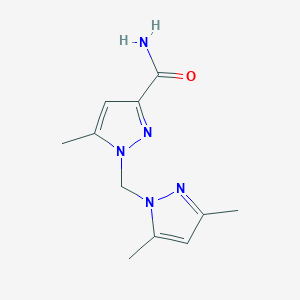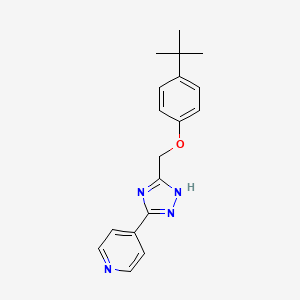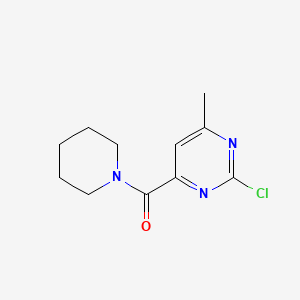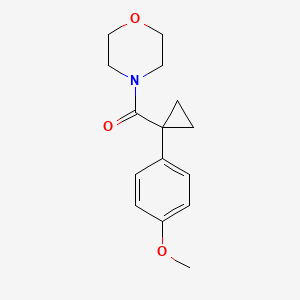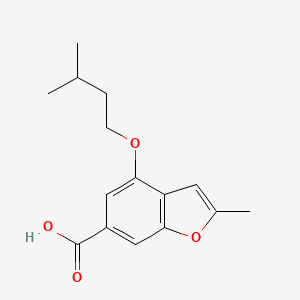
2-(5-Amino-2-oxoindolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2-oxoindolin-1-yl)acetamide is a compound with significant potential in various scientific fields. It is a derivative of oxindole, a structure known for its diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetamide typically involves the reaction of 5-amino-2-oxoindoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-2-oxoindolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, hydroxyl derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-oxoindolin-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets in cells. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells. The compound interacts with various proteins involved in the apoptotic pathway, including BAX, Bcl-2, and p53 . This interaction disrupts the normal cell cycle, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
2-(5-Amino-2-oxoindolin-1-yl)acetamide can be compared with other oxindole derivatives, such as:
2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide: This compound has similar structural features but different functional groups, leading to variations in biological activity.
2-(5-Substituted-2-oxoindolin-1-yl)acetohydrazides: These compounds have been studied for their anticancer properties and show different levels of cytotoxicity compared to this compound.
The uniqueness of this compound lies in its specific interaction with apoptotic pathways, making it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-(5-amino-2-oxo-3H-indol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c11-7-1-2-8-6(3-7)4-10(15)13(8)5-9(12)14/h1-3H,4-5,11H2,(H2,12,14) |
InChI-Schlüssel |
KLSSUIXNJGOURZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)




